molecular formula C23H27NO9 B13419080 beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl CAS No. 50444-03-6

beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl

Cat. No.: B13419080
CAS No.: 50444-03-6
M. Wt: 461.5 g/mol
InChI Key: YWEYZPZIMCQHFM-XDMGLTAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl: is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is a derivative of morphine and is known for its potent analgesic properties. It is often studied for its role in pain management and its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl involves multiple steps. The starting material is typically morphine, which undergoes a series of chemical reactions including oxidation, reduction, and glucuronidation to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves large-scale synthesis followed by rigorous purification steps to obtain the compound in high purity. Quality control measures are implemented to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reference material for studying the properties and reactions of glucuronides. It serves as a model compound for understanding the behavior of similar molecules in various chemical environments .

Biology: In biological research, it is used to study the metabolism and excretion of morphine derivatives. It helps in understanding how these compounds are processed in the body and their potential effects on biological systems .

Medicine: Medically, this compound is of interest for its analgesic properties. It is studied for its potential use in pain management, particularly in cases where traditional opioids may not be effective or have undesirable side effects .

Industry: In the pharmaceutical industry, it is used in the development of new pain relief medications. Its unique properties make it a valuable compound for creating more effective and safer analgesics .

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, and thereby reduces the perception of pain. The compound’s molecular targets include the mu-opioid receptor, which plays a crucial role in mediating its analgesic effects .

Comparison with Similar Compounds

Uniqueness: Beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to provide potent analgesia with potentially fewer side effects makes it a compound of significant interest in medicinal chemistry .

Properties

CAS No.

50444-03-6

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(7S,7aR)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H27NO9/c1-30-12-4-2-9-8-11-10-3-5-13(20-23(10,6-7-24-11)14(9)18(12)32-20)31-22-17(27)15(25)16(26)19(33-22)21(28)29/h2-5,10-11,13,15-17,19-20,22,24-27H,6-8H2,1H3,(H,28,29)/t10?,11?,13-,15-,16-,17+,19-,20-,22+,23?/m0/s1

InChI Key

YWEYZPZIMCQHFM-XDMGLTAESA-N

Isomeric SMILES

COC1=C2C3=C(CC4C5C3(CCN4)[C@@H](O2)[C@H](C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C=C1

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.